4-(2-Bromoethyl)tetrahydropyran
Overview
Description
4-(2-Bromoethyl)tetrahydropyran is an organic compound with the molecular formula C7H13BrO. It is a colorless liquid with a distinctive odor and is primarily used as a reagent and intermediate in organic synthesis. This compound is known for its role in various chemical reactions, particularly in the synthesis of other organic bromides and in hydroxyl protection reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Bromoethyl)tetrahydropyran can be synthesized through the reaction of vinyl bromide with tetrahydrofuran. This reaction is typically carried out under acidic conditions, with careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to maintain the required reaction environment .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)tetrahydropyran undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydroxyl Protection Reactions: It is used in the protection of hydroxyl groups in organic synthesis, forming tetrahydropyranyl ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the substitution of the bromine atom.
Hydroxyl Protection: Reagents such as 2-methoxypropene and catalytic amounts of acid are used to protect hydroxyl groups by forming tetrahydropyranyl ethers.
Major Products Formed
Substitution Reactions: The major products are typically the substituted organic compounds where the bromine atom has been replaced by another group.
Hydroxyl Protection: The major products are tetrahydropyranyl ethers, which are useful intermediates in organic synthesis.
Scientific Research Applications
4-(2-Bromoethyl)tetrahydropyran has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of tetrahydropyranyl ethers.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)tetrahydropyran involves its role as a reagent in chemical reactions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new chemical bond. In hydroxyl protection reactions, it reacts with hydroxyl groups to form stable tetrahydropyranyl ethers, protecting the hydroxyl group from further reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromoethyl)oxane
- 2-(2-Bromoethoxy)tetrahydrofuran
Uniqueness
4-(2-Bromoethyl)tetrahydropyran is unique due to its specific structure, which allows it to participate in both nucleophilic substitution and hydroxyl protection reactions. Its ability to form stable tetrahydropyranyl ethers makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
4-(2-bromoethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDAWFCZGSQOPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627188 | |
Record name | 4-(2-Bromoethyl)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4677-20-7 | |
Record name | 4-(2-Bromoethyl)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-bromoethyl)oxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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